Ethyl 5-bromo-1H-pyrrole-2-carboxylate chemical properties
Ethyl 5-bromo-1H-pyrrole-2-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 5-bromo-1H-pyrrole-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and critical applications, grounding the discussion in established scientific principles and field-proven insights.
Introduction: The Strategic Importance of a Versatile Scaffold
Ethyl 5-bromo-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in synthetic and medicinal chemistry. The pyrrole ring is a foundational scaffold in a vast array of natural products and pharmacologically active compounds, known to exhibit diverse biological activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] The strategic placement of a bromine atom and an ethyl ester group on this core structure transforms it into a highly versatile and valuable intermediate.
The bromine atom at the C5 position serves as a crucial synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. The ethyl ester at the C2 position provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the construction of complex molecular architectures.[2][3][4] This dual functionality makes Ethyl 5-bromo-1H-pyrrole-2-carboxylate a preferred starting material for constructing libraries of novel compounds for drug discovery screening and developing advanced functional materials.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and formulation.
Chemical Identifiers
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IUPAC Name: ethyl 5-bromo-1H-pyrrole-2-carboxylate[5]
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CAS Number: 740813-37-0[6]
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Molecular Formula: C₇H₈BrNO₂[5]
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InChIKey: MAWSPHLRAHWQKY-UHFFFAOYSA-N[5]
Core Physicochemical Data
The key properties of Ethyl 5-bromo-1H-pyrrole-2-carboxylate are summarized in the table below. These values are critical for predicting its behavior in reaction mixtures, purification processes, and biological systems.
| Property | Value | Source |
| Molecular Weight | 218.05 g/mol | [5] |
| Monoisotopic Mass | 216.97384 Da | [5] |
| Melting Point | 93-94 °C | [6] |
| Density (Predicted) | 1.576 ± 0.06 g/cm³ | [6] |
| XlogP (Predicted) | 2.3 | [5][7] |
| Polar Surface Area | 42.1 Ų | [5] |
Synthesis and Purification
The synthesis of Ethyl 5-bromo-1H-pyrrole-2-carboxylate is typically achieved through the regioselective bromination of the parent ester, Ethyl 1H-pyrrole-2-carboxylate. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. The ester group at the C2 position acts as a deactivating group, directing the incoming electrophile (Br⁺) to the C5 position, which retains the highest electron density.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of Ethyl 5-bromo-1H-pyrrole-2-carboxylate.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of the title compound.
Materials:
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Ethyl 1H-pyrrole-2-carboxylate
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N-Bromosuccinimide (NBS)
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Tetrahydrofuran (THF), anhydrous
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Ethyl acetate
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: Dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
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Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
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Causality Insight: NBS is chosen as a mild and selective brominating agent, minimizing over-bromination and side reactions. The reaction is performed at low temperature to control the exothermic reaction rate and improve regioselectivity.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching and Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
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Extraction: Remove the THF under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x).
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Self-Validation: The use of multiple extractions ensures maximum recovery of the product from the aqueous phase.
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Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane as the eluent.[8]
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Characterization: Combine the pure fractions and remove the solvent to yield Ethyl 5-bromo-1H-pyrrole-2-carboxylate as a solid. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.
Reactivity and Synthetic Utility
The synthetic power of Ethyl 5-bromo-1H-pyrrole-2-carboxylate stems from its three primary reactive sites: the N-H bond, the C-Br bond, and the C2-ester.
Caption: Key reaction pathways for Ethyl 5-bromo-1H-pyrrole-2-carboxylate.
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1. N-H Functionalization: The pyrrole N-H proton is moderately acidic and can be deprotonated with a suitable base (e.g., NaH, Cs₂CO₃). The resulting anion is a potent nucleophile, readily undergoing alkylation or arylation to install substituents on the nitrogen atom. This is a common strategy to block the N-H site or introduce moieties that modulate biological activity or solubility.[2]
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2. C-Br Cross-Coupling: The C-Br bond is the most versatile site for building molecular complexity. It is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions:
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Suzuki Coupling: Reacts with boronic acids or esters to form C-C bonds, attaching new aryl or heteroaryl groups.
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Sonogashira Coupling: Couples with terminal alkynes to introduce alkynyl functionalities.
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Buchwald-Hartwig Amination: Forms C-N bonds by reacting with primary or secondary amines.
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Heck and Stille Couplings: Other valuable C-C bond-forming reactions with alkenes and organostannanes, respectively.
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3. Ester Modification: The ethyl ester can be readily transformed:
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Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) yields the corresponding 5-bromo-1H-pyrrole-2-carboxylic acid.[2]
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Amidation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling agents (e.g., EDC, HATU) to generate a diverse library of pyrrole-2-carboxamides, a common motif in bioactive molecules.[3][4]
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Applications in Drug Discovery
The bromopyrrole scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated as potent inhibitors of various biological targets. For instance, complex carboxamides derived from bromopyrrole cores have shown significant activity as DNA gyrase inhibitors, presenting a promising avenue for developing new antibacterial agents.[4] The ability to systematically modify all three positions—N1, C2 (via the ester), and C5 (via the bromide)—makes this intermediate an invaluable tool for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, Ethyl 5-bromo-1H-pyrrole-2-carboxylate presents the following hazards:
Recommended Handling Procedures:
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Always handle this chemical in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
Ethyl 5-bromo-1H-pyrrole-2-carboxylate is more than just a chemical reagent; it is a strategic platform for innovation in chemical synthesis and drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and predictable, versatile reactivity at three distinct points make it an essential building block. For researchers aiming to construct novel heterocyclic compounds with tailored biological or material properties, a deep understanding of this molecule's chemistry provides a significant advantage in the rational design and efficient execution of complex synthetic campaigns.
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Tomasic, T., et al. (2017). Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 181-192. Retrieved from [Link]
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